molecular formula C5H8F2O B180354 2-(2,2-Difluorocyclopropyl)ethanol CAS No. 117284-59-0

2-(2,2-Difluorocyclopropyl)ethanol

Cat. No.: B180354
CAS No.: 117284-59-0
M. Wt: 122.11 g/mol
InChI Key: JQUVNIOCBXWPHL-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethanol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of a difluorocyclopropyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclopropyl)ethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluorocyclopropyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(2,2-Difluorocyclopropyl)acetic acid
  • 2-(2,2-Difluorocyclopropyl)methanol
  • 2-(2,2-Difluorocyclopropyl)propane

Comparison: 2-(2,2-Difluorocyclopropyl)ethanol is unique due to its ethanol moiety, which imparts different chemical and physical properties compared to its analogs. For instance, the presence of the hydroxyl group in ethanol allows for hydrogen bonding, which can influence its solubility and reactivity. In contrast, compounds like 2-(2,2-Difluorocyclopropyl)acetic acid have carboxyl groups, leading to different chemical behaviors and applications .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVNIOCBXWPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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